molecular formula C16H11N5 B3847493 4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine

4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine

Cat. No. B3847493
M. Wt: 273.29 g/mol
InChI Key: DZFPTXIBHPWDMT-UHFFFAOYSA-N
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Description

The compound “4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine” is a complex organic molecule that belongs to the class of triazolopyridazines . Triazolopyridazines are heterocyclic compounds that contain a triazole ring fused with a pyridazine ring . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of triazolopyridazines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed using spectroscopic techniques like IR, 1H NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of triazolopyridazines is characterized by the fusion of a five-membered triazole ring with a six-membered pyridazine ring . This unique structure facilitates the formation of a variety of non-covalent bonds with different target receptors, leading to a broad spectrum of biological activities .


Chemical Reactions Analysis

Triazolopyridazines can undergo a variety of chemical reactions. For instance, they can react with hydrazonoyl halides to form new compounds . Additionally, they can undergo cycloaddition with dipolarophiles .

Mechanism of Action

The mechanism of action of triazolopyridazines is largely dependent on their specific structure and the target receptors they interact with. They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory activities .

Safety and Hazards

The safety and hazards associated with triazolopyridazines are largely dependent on their specific structure and biological activity. Some compounds have been found to exhibit cytotoxic effects, while others have been found to have lower toxicity .

Future Directions

Given the wide range of biological activities exhibited by triazolopyridazines, there is significant interest in developing new synthetic approaches and exploring their potential applications in drug design and discovery . Future research will likely focus on the rational design and development of new target-oriented triazolopyridazine-based drugs for the treatment of various diseases .

properties

IUPAC Name

4,7-diphenyl-2H-triazolo[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c1-3-7-11(8-4-1)13-15-16(20-21-19-15)14(18-17-13)12-9-5-2-6-10-12/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFPTXIBHPWDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=NNN=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-diphenyl-2H-triazolo[4,5-d]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine
Reactant of Route 2
4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine
Reactant of Route 3
4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine
Reactant of Route 4
4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine
Reactant of Route 5
4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine
Reactant of Route 6
4,7-diphenyl-2H-[1,2,3]triazolo[4,5-d]pyridazine

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